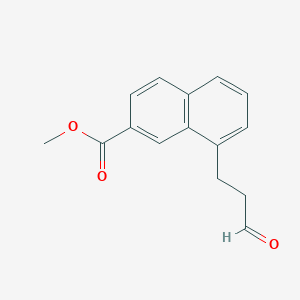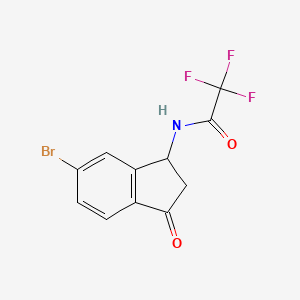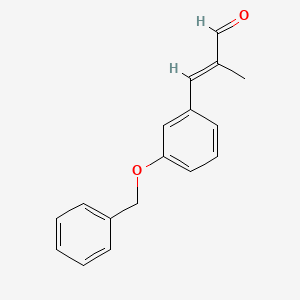
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is an organic compound with the molecular formula C16H16O2. It is a derivative of cinnamaldehyde, featuring a phenylmethoxy group attached to the phenyl ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- typically involves the aldol condensation of benzaldehyde derivatives with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Catalysts: Solid base catalysts like magnesium oxide
Purification: Distillation and recrystallization
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: Forms carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Produces alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride
Major Products
Oxidation: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanoic acid
Reduction: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanol
Substitution: 2-Methyl-3-(3-(phenylmethoxy)phenyl)-2-chloropropanal
Applications De Recherche Scientifique
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity and alter cellular functions. The compound targets pathways involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: 2-Propenal, 3-phenyl-
2-Methylcinnamaldehyde: 2-Propenal, 2-methyl-3-phenyl-
3-Phenylpropionaldehyde: Propanal, 3-phenyl-
Uniqueness
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is unique due to the presence of the phenylmethoxy group, which enhances its aromatic properties and reactivity. This structural feature distinguishes it from other cinnamaldehyde derivatives and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
134127-81-4 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(3-phenylmethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C17H16O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b14-10+ |
Clé InChI |
CUFOITPDPFGQHC-GXDHUFHOSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=CC=C1)OCC2=CC=CC=C2)/C=O |
SMILES canonique |
CC(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


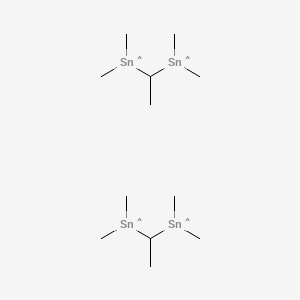
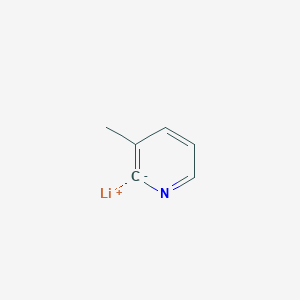

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)


![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
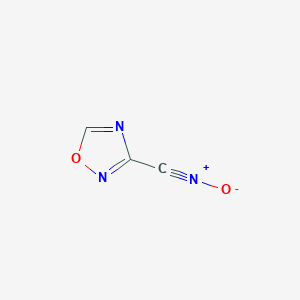

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
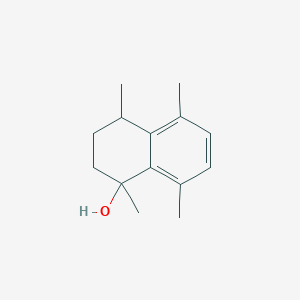
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
